molecular formula C7H11ClF3N3 B15113044 methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine

methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine

Cat. No.: B15113044
M. Wt: 229.63 g/mol
InChI Key: IBFVBCKSYOAFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a compound that features a trifluoroethyl group attached to a pyrazole ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. The presence of the trifluoroethyl group can influence the compound’s reactivity and interactions with other molecules, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with methylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as diethyl ether . The reaction mixture is stirred at a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amine is unique due to the combination of the pyrazole ring and the trifluoroethyl group. This combination imparts distinct chemical properties that are not found in similar compounds, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C7H11ClF3N3

Molecular Weight

229.63 g/mol

IUPAC Name

N-methyl-1-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H10F3N3.ClH/c1-11-4-6-2-3-13(12-6)5-7(8,9)10;/h2-3,11H,4-5H2,1H3;1H

InChI Key

IBFVBCKSYOAFFL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN(C=C1)CC(F)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.